2-fluoroethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-Fluoroethyl N-(3,4-dichlorophenyl)carbamate: is a chemical compound with the molecular formula C₁₃H₈Cl₂FNO₂ . It falls under the class of carbamates and features a dichlorophenyl group attached to a fluoroethyl moiety. This compound has applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes:
Direct Synthesis:
Reaction Conditions:
- Solvent: Organic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used.
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactivity: The compound is relatively stable but can undergo various reactions:
Common Reagents and Conditions:
Major Products: Hydrolysis yields the corresponding alcohol and amine, while substitution reactions lead to modified derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex compounds.
Biology: Investigated for potential bioactivity, including enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, such as antifungal or antibacterial effects.
Industry: Employed in the development of agrochemicals or pharmaceutical intermediates.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For example, if used as an antifungal agent, it may inhibit fungal enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8Cl2FNO2 |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-fluoroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-7-2-1-6(5-8(7)11)13-9(14)15-4-3-12/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
IKXYOHBDERZXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCF)Cl)Cl |
Origin of Product |
United States |
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